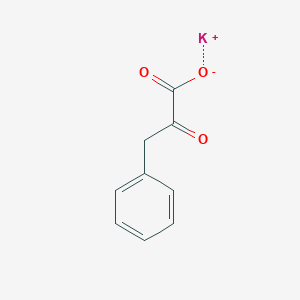
2-(Carboxymethyldiselanyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carboxymethyldiselanyl)acetic acid (CMDA) is a sulfur-containing organic compound that has attracted significant attention from the scientific community in recent years. CMDA is a novel compound that has shown promising results in various scientific research applications, including its potential use as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2-(Carboxymethyldiselanyl)acetic acid is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cancer cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, which can lead to a reduction in inflammation. It has also been shown to improve glucose metabolism and lipid metabolism, which makes it a potential therapeutic agent for diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Carboxymethyldiselanyl)acetic acid in lab experiments is its low toxicity. It has been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 2-(Carboxymethyldiselanyl)acetic acid. One area of research is the development of novel formulations of this compound that can improve its solubility in water. Another area of research is the identification of the specific molecular targets of this compound. This can help to improve our understanding of its mechanism of action and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications. Its potential use as a therapeutic agent in the treatment of cancer, diabetes, and obesity makes it an exciting area of research. However, further studies are needed to fully understand its mechanism of action and to develop novel formulations that can improve its solubility in water.
Méthodes De Synthèse
2-(Carboxymethyldiselanyl)acetic acid can be synthesized through a two-step process. The first step involves the reaction of diselenide with chloroacetic acid, which results in the formation of 2-(Chloromethyldiselanyl)acetic acid. In the second step, the resulting product is treated with sodium hydroxide, which leads to the formation of this compound.
Applications De Recherche Scientifique
2-(Carboxymethyldiselanyl)acetic acid has shown potential in various scientific research applications. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of tumors in animal models.
This compound has also been studied for its potential use as an antioxidant. It has been shown to scavenge free radicals and protect cells from oxidative stress. This makes it a potential therapeutic agent for diseases that are characterized by oxidative stress, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
16066-50-5 |
|---|---|
Formule moléculaire |
C4H6O4Se2 |
Poids moléculaire |
276 g/mol |
Nom IUPAC |
2-(carboxymethyldiselanyl)acetic acid |
InChI |
InChI=1S/C4H6O4Se2/c5-3(6)1-9-10-2-4(7)8/h1-2H2,(H,5,6)(H,7,8) |
Clé InChI |
ISXMQLKMDJNRKU-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)[Se][Se]CC(=O)O |
SMILES canonique |
C(C(=O)O)[Se][Se]CC(=O)O |
Synonymes |
Diselenodiacetic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



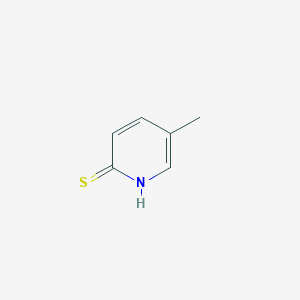
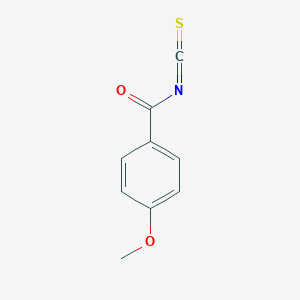
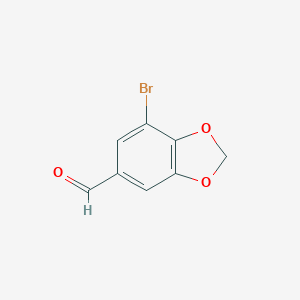

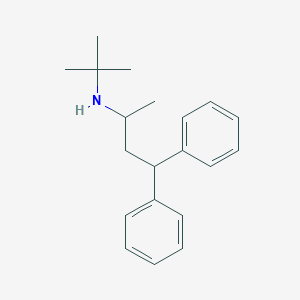
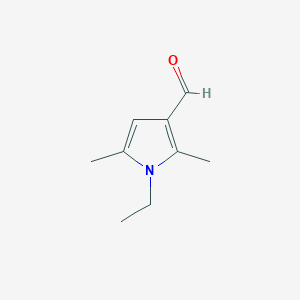
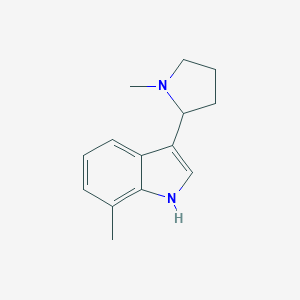
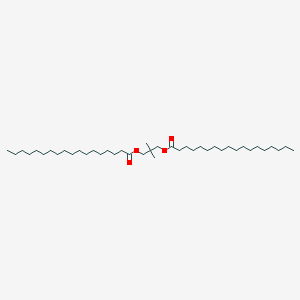
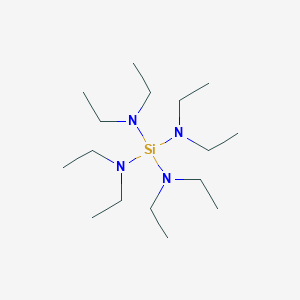
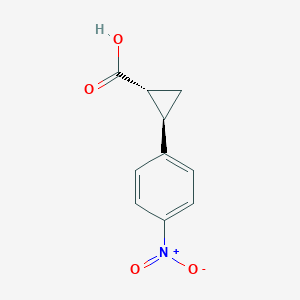
![(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate](/img/structure/B98696.png)


